2-(3,4-DIhydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3,4-DIhydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2246880-24-8
VCID: VC6034406
InChI: InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-8-12-13(11)18-10-6-9-17-12/h5,7-8H,6,9-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCCO3
Molecular Formula: C15H21BO4
Molecular Weight: 276.14

2-(3,4-DIhydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2246880-24-8

Cat. No.: VC6034406

Molecular Formula: C15H21BO4

Molecular Weight: 276.14

* For research use only. Not for human or veterinary use.

2-(3,4-DIhydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2246880-24-8

Specification

CAS No. 2246880-24-8
Molecular Formula C15H21BO4
Molecular Weight 276.14
IUPAC Name 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-8-12-13(11)18-10-6-9-17-12/h5,7-8H,6,9-10H2,1-4H3
Standard InChI Key VIAFPVWOWXAZPP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCCO3

Introduction

Chemical Identification and Structural Analysis

Core Identifiers and Nomenclature

2-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, reflecting its hybrid structure containing both heterocyclic and organoboron components . The CAS registry number 2246880-24-8 provides unambiguous identification across chemical databases and commercial catalogs . Its molecular formula, C₁₅H₂₁BO₄, corresponds to a molecular weight of 276.14 g/mol, as verified through high-resolution mass spectrometry .

Table 1: Key Identifiers

PropertyValue
CAS Number2246880-24-8
Molecular FormulaC₁₅H₂₁BO₄
Molecular Weight (g/mol)276.14
IUPAC Name2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChIInChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-8-12-13(11)18-10-6-9-17-12/h5,7-8H,6,9-10H2,1-4H3
InChIKeyVIAFPVWOWXAZPP-UHFFFAOYSA-N

Structural Features

The molecule comprises two distinct moieties:

  • Benzodioxepin Core: A seven-membered oxygen heterocycle fused to a benzene ring, creating a partially saturated system with potential conformational flexibility.

  • Pinacol Boronate Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent, a protected boronic acid derivative known for enhancing stability while maintaining reactivity in cross-coupling reactions .

X-ray crystallographic data, though currently unavailable for this specific compound, can be inferred from analogous structures. The boronate group likely adopts a trigonal planar geometry, while the benzodioxepin ring may exhibit envelope or twist conformations depending on substitution patterns .

Synthesis and Manufacturing Processes

Synthetic Pathways

Industrial synthesis typically employs sequential functionalization strategies:

  • Benzodioxepin Intermediate Preparation: Starting from catechol derivatives, ring-expansion via Williamson ether synthesis forms the 1,5-benzodioxepin core.

  • Boronation: Miyaura borylation installs the pinacol boronate group at the 6-position using palladium catalysts under inert atmosphere .

Critical parameters include:

  • Temperature control (typically 80–110°C) to prevent decomposition

  • Anhydrous solvents (tetrahydrofuran or dioxane)

  • Stoichiometric base (e.g., potassium acetate) to scavenge generated acids

Industrial Production Standards

Commercial manufacturers like MolCore BioPharmatech produce the compound at ≥97% purity under ISO 9001-certified conditions, employing advanced purification techniques such as preparative HPLC and crystallization . MuseChem and VulcanChem offer research-grade material (≥95% purity) suitable for exploratory synthetic work .

ManufacturerPurityFormPackaging
MolCore≥97%White powder1–5 kg drums
MuseChem≥95%Off-white crystals100 mg–1 g vials
VulcanChem≥95%Crystalline solid250 mg–5 g aliquots

Physicochemical Properties and Reactivity

Stability and Solubility

While experimental data remain limited, analogous boronic esters demonstrate:

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF)

  • Hydrolytic Stability: Resistance to aqueous hydrolysis at neutral pH, degrading under strongly acidic or basic conditions

  • Thermal Stability: Decomposition onset temperatures >150°C based on thermogravimetric analysis of similar compounds

Reactivity Profile

The compound participates in key transformations:

Suzuki-Miyaura Coupling
Reacts with aryl halides under palladium catalysis to form biaryl systems:
Ar-X+Benzodioxepin-BpinPd0Ar-Benzodioxepin+Byproducts\text{Ar-X} + \text{Benzodioxepin-Bpin} \xrightarrow{\text{Pd}^0} \text{Ar-Benzodioxepin} + \text{Byproducts}
Reaction efficiency depends on electronic effects from the benzodioxepin ring .

Oxidative Deborylation
Controlled oxidation with hydrogen peroxide converts the boronate to phenolic derivatives, enabling further functionalization .

Ring-Opening Reactions
The strained dioxepin ring may undergo nucleophilic attack at the oxygen atoms under specific conditions, though this remains underexplored.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The compound serves as a versatile intermediate for:

  • Pharmaceutical Candidates: Incorporation of the benzodioxepin motif into kinase inhibitors and GPCR modulators

  • Materials Science: Synthesis of boron-doped polycyclic aromatic hydrocarbons for organic electronics

Future Research Directions

Priority Investigations

  • Biological Screening: Comprehensive profiling against cancer cell lines and microbial targets

  • Catalytic Optimization: Development of enantioselective couplings using chiral ligands

  • Material Applications: Exploration of boron-nitrogen coordinated polymers

Synthetic Challenges

  • Improving regioselectivity in benzodioxepin functionalization

  • Stabilizing the boronate group under physiological conditions for drug delivery

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